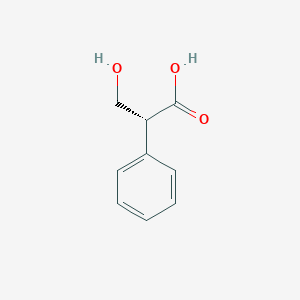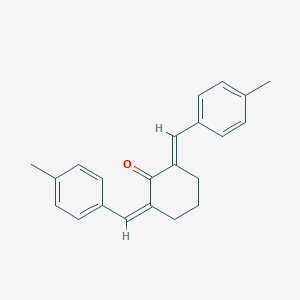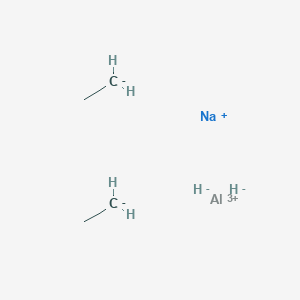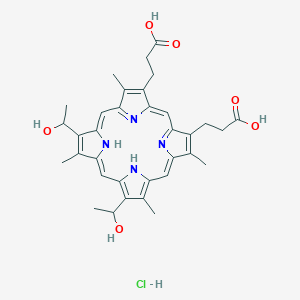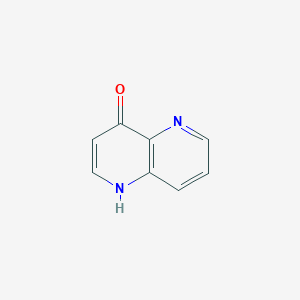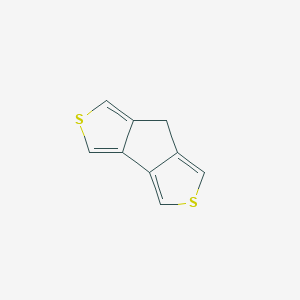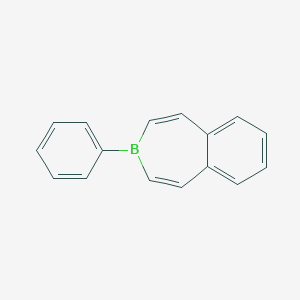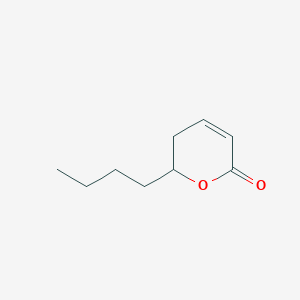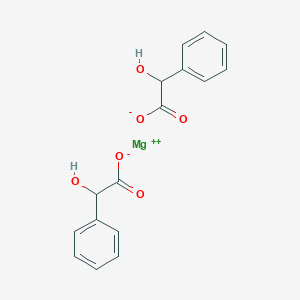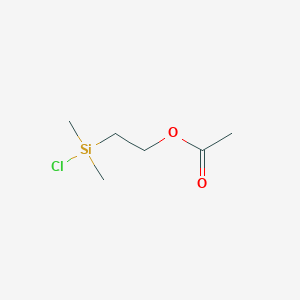
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one, also known as 7-hydroxymitragynine, is a potent psychoactive compound found in the leaves of the Mitragyna speciosa tree. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is not fully understood, but it is believed to interact with the mu-opioid receptors in the brain. This interaction leads to the activation of the reward pathway, which is responsible for the feelings of pleasure and euphoria associated with the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine are varied and complex. Some of the reported effects include pain relief, mood enhancement, relaxation, and sedation. However, these effects can vary depending on the dose and route of administration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of studying (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine in the laboratory is its potency. This compound is highly potent, which makes it an ideal candidate for studying the effects of opioids on the brain. However, one of the limitations of studying this compound is its complex synthesis, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine. One area of research is the development of new pain management therapies based on the compound. Another area of research is the development of addiction treatment therapies that target the mu-opioid receptors in the brain. Additionally, researchers are interested in studying the long-term effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine on the brain and body.
Synthesemethoden
The synthesis of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is a complex process that involves several steps. The starting material for the synthesis is mitragynine, which is extracted from the leaves of the Mitragyna speciosa tree. Mitragynine is then converted to (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine using a series of chemical reactions, including oxidation and reduction.
Wissenschaftliche Forschungsanwendungen
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include pain management, addiction treatment, and mood enhancement.
Eigenschaften
CAS-Nummer |
18326-16-4 |
|---|---|
Produktname |
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one |
InChI |
InChI=1S/C21H30O2/c1-13(2)19-14-7-10-17-20(3,4)18(22)11-12-21(17,5)15(14)8-9-16(19)23-6/h8-9,13,17H,7,10-12H2,1-6H3/t17-,21+/m0/s1 |
InChI-Schlüssel |
FKAHPGYZYOKISC-LAUBAEHRSA-N |
Isomerische SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC |
SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC |
Kanonische SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC |
Synonyme |
14-Isopropyl-13-methoxypodocarpa-8,11,13-trien-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



